6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound This compound is notable for its unique structure, which includes four sulfur atoms and four methyl groups, making it a tetrathiacyclotetradecane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2,3-dimethylbutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane exerts its effects often involves its ability to coordinate with metal ions. The sulfur atoms in the compound can donate lone pairs of electrons to metal centers, forming stable complexes. These interactions can influence various molecular pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Lacks the methyl groups present in 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific sulfur-metal interactions.
Properties
CAS No. |
119930-95-9 |
---|---|
Molecular Formula |
C14H28S4 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
6,6,13,13-tetramethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C14H28S4/c1-13(2)9-15-5-7-17-11-14(3,4)12-18-8-6-16-10-13/h5-12H2,1-4H3 |
InChI Key |
UUEZVXVMCVLDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCSCC(CSCCSC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.